molecular formula C10H8NaO6S2 B157680 Disodium 1,5-naphthalenedisulfonate CAS No. 1655-29-4

Disodium 1,5-naphthalenedisulfonate

Cat. No.: B157680
CAS No.: 1655-29-4
M. Wt: 311.3 g/mol
InChI Key: TZULFQJPQZXEQZ-UHFFFAOYSA-N
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Description

Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2. It is a white, hygroscopic powder that exists in the form of hydrates. This compound is primarily used as an intermediate in the production of dyes and pigments . It is also known for its applications in the synthesis of various chemical products and its role in industrial processes.

Scientific Research Applications

Disodium 1,5-naphthalenedisulfonate has a wide range of applications in scientific research:

Safety and Hazards

Disodium 1,5-naphthalenedisulfonate may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 1,5-naphthalenedisulfonate is typically synthesized through the sulfonation of naphthalene. The process involves mixing naphthalene with 20% oleum at temperatures ranging from 20°C to 35°C. Gradual addition of 65% oleum and further naphthalene is carried out alternately. After heating the reaction mixture for 6 hours at 55°C, it is added to water, and the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Disodium 1,5-naphthalenedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonated derivatives .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Disodium 1,5-naphthalenedisulfonate can be achieved through sulfonation reaction of 1,5-naphthalenedisulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "1,5-naphthalenedisulfonic acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "1. Dissolve 1,5-naphthalenedisulfonic acid in sulfuric acid", "2. Add sulfuric acid dropwise to the mixture while stirring continuously", "3. Heat the mixture at 80-90°C for 4-6 hours", "4. Cool the mixture to room temperature and slowly add sodium hydroxide solution while stirring", "5. Adjust the pH to 7-8 using sodium hydroxide solution", "6. Filter the resulting precipitate and wash with water", "7. Dry the product under vacuum at 60-70°C", "8. Dissolve the product in water and adjust the pH to 7-8 using sodium hydroxide solution", "9. Filter the solution and dry the resulting crystals under vacuum" ] }

CAS No.

1655-29-4

Molecular Formula

C10H8NaO6S2

Molecular Weight

311.3 g/mol

IUPAC Name

disodium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);

InChI Key

TZULFQJPQZXEQZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na]

1655-29-4

physical_description

DryPowde

Related CAS

14455-34-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium 1,5-naphthalenedisulfonate
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Customer
Q & A

Q1: How does disodium 1,5-naphthalenedisulfonate interact with cyclodextrins, and what are the implications of this interaction?

A1: Research shows that this compound can form inclusion complexes with modified β-cyclodextrins. These modified cyclodextrins, specifically those functionalized with cholic acid or deoxycholic acid, demonstrate enhanced molecular binding ability and selectivity compared to unmodified β-cyclodextrin []. The interaction mode depends on the specific structure of the cyclodextrin derivative. For instance, cholic acid-modified β-cyclodextrin exhibits a competitive inclusion mode, while deoxycholic acid-modified β-cyclodextrin displays an induced-fit inclusion mode []. This difference in binding modes, driven by the size and shape compatibility between the host cyclodextrin and the guest this compound, leads to varying binding affinities and selectivity profiles [].

Q2: Can you describe a specific example of this compound's role in forming a metal complex and its structural characterization?

A2: this compound acts as a counterion in the formation of a novel mononuclear nickel(II) complex. The complex, with the formula {[Ni(phen)(H2O)4]·(1,5-nds)·H2O} (where phen = 1,10-phenanthroline and 1,5-nds = 1,5-naphthalenedisulfonate anion), has been synthesized and characterized []. Single-crystal X-ray diffraction analysis revealed that the nickel(II) ion coordinates with four water molecules and a 1,10-phenanthroline molecule in an octahedral configuration. The 1,5-naphthalenedisulfonate anion plays a crucial role in balancing the charges within the complex [].

Q3: What makes this compound a suitable alternative to polyaromatic hydrocarbons in specific applications?

A3: this compound is suggested as a potential substitute for polyaromatic hydrocarbon standard substances in calibrating seawater polyaromatic hydrocarbon sensors []. This is attributed to its superior solubility in seawater, enhanced stability under the detection wavelengths used for polyaromatic hydrocarbons, and lower toxicity to marine organisms compared to standard polyaromatic hydrocarbons []. Utilizing this compound as a calibrant can potentially simplify calibration procedures while maintaining the sensor's accuracy and precision in quantifying polyaromatic hydrocarbons in seawater [].

Q4: Are there any computational studies investigating the interactions of this compound with macrocycles?

A4: Yes, studies have explored the interactions between this compound and a cationic water-soluble pillar[6]arene using various techniques, including nuclear magnetic resonance spectroscopy, isothermal titration calorimetry, fluorescence spectroscopy, and transmission electron microscopy []. These investigations unveiled a unique complexation model where the pillar[6]arene binds with two molecules of this compound []. This non-classical 1:2 binding stoichiometry highlights the potential for discovering novel host-guest systems involving this compound and macrocyclic molecules.

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